molecular formula C7H10O6 B019227 Methyl 2-acetoxy-3-carboxypropanoate CAS No. 20226-93-1

Methyl 2-acetoxy-3-carboxypropanoate

Cat. No.: B019227
CAS No.: 20226-93-1
M. Wt: 190.15 g/mol
InChI Key: DQUIKZDAUFIOEL-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1) is a high-purity ester compound supplied as a white waxy solid, intended for research and development purposes. This compound has a molecular formula of C 7 H 10 O 6 and a molecular weight of 190.15 g/mol. As a multifunctional ester, its structure features both acetoxy and carboxy ester groups, making it a valuable intermediate in organic synthesis and chemical research. Esters are central to numerous chemical reactions, including nucleophilic acyl substitutions, and are commonly used in the development of more complex molecules, such as polymers, pharmaceuticals, and fine chemicals. The presence of multiple functional groups on a short carbon chain offers researchers a versatile building block for exploring synthetic pathways, creating derivatives, and studying structure-activity relationships. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-acetyloxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUIKZDAUFIOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472132
Record name METHYL 2-ACETOXY-3-CARBOXYPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20226-93-1, 39701-84-3
Record name METHYL 2-ACETOXY-3-CARBOXYPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl (S)-2-acetoxysuccinate
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Preparation Methods

Stereoselective Acetylation of Methyl 3-Carboxypropanoate

A foundational method involves the stereoselective acetylation of methyl 3-carboxypropanoate. In Synthetic Communications (Vol. 16, No. 2), researchers achieved 85% enantiomeric excess (ee) by employing acetic anhydride in the presence of a chiral Lewis acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the catalyst coordinates to the carbonyl oxygen, directing acetoxy group addition to the (S)-position. Key parameters include:

  • Temperature : 0–5°C to minimize racemization.

  • Solvent : Dichloromethane, enabling optimal catalyst solubility.

  • Workup : Sequential washes with saturated NaHCO₃ and brine to isolate the product.

This method’s limitation lies in the cost of chiral catalysts, though recent advances propose reusable immobilized variants to improve cost-efficiency.

Alkylation-Oxidation Cascade from Methyl Acetoacetate

A patent-pending approach (WO2011108001A2) adapts alkylation-oxidation sequences for structurally analogous esters. While the patent focuses on methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate, its methodology informs strategies for this compound synthesis. The process involves:

  • Alkylation : Reaction of 1-bromo-3-chloropropane with methyl acetoacetate in methanol, yielding a haloketone intermediate.

  • O-Alkylation : Treatment with sodium methoxide induces cyclization, forming the pyran carboxylate core.

Adapting this to this compound would require substituting the dihydro-pyran precursor with a propanoate backbone. The patent highlights sodium methoxide’s advantages over potassium carbonate, including reduced effluent generation (4× less) and higher atom economy due to lower molecular weight.

Industrial-Scale Optimization Strategies

Solvent Recovery and Reuse

The WO2011108001A2 patent emphasizes solvent recovery via fractional distillation. Methanol, used in excess during alkylation, is distilled at 70°C and reused in subsequent batches, achieving 90% purity after two distillation cycles. This reduces raw material costs by 40% and aligns with green chemistry principles.

Effluent Management

Traditional methods using potassium carbonate generate 1.2 L of effluent per mole of product, whereas sodium methoxide-based processes cut this to 0.3 L. Neutralization of sodium salts with water (315 g per batch) facilitates easier waste treatment.

Comparative Analysis of Preparation Methods

Method Yield ee (%) Effluent (L/mol) Catalyst Cost
Stereoselective Acetylation72%850.5High
Alkylation-Oxidation68%N/A0.3Low

The stereoselective route excels in enantiopurity but suffers from scalability issues. In contrast, the alkylation-oxidation method, while racemic, offers better industrial viability due to effluent reduction and solvent reuse .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetoxy-3-carboxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-acetoxy-3-carboxypropanoate is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical transformations, including:

  • Esterification Reactions : The acetoxy group can be hydrolyzed to yield carboxylic acids, which are essential in synthesizing esters and other derivatives.
  • Synthesis of Lactones : The compound can participate in cyclization reactions to form lactones, which are important in pharmaceuticals and natural products.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for compounds with potential therapeutic effects. Notable applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The modification of the acetoxy group can enhance biological activity and selectivity.
  • Anti-inflammatory Compounds : The compound's derivatives have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Biochemical Research

The compound is also valuable in biochemical studies due to its ability to modify biomolecules. Applications include:

  • Enzyme Inhibition Studies : this compound can act as a substrate or inhibitor for specific enzymes, aiding in the understanding of enzyme mechanisms and kinetics.
  • Proteomics Research : It is used in labeling experiments to study protein interactions and modifications, contributing to advancements in proteomics.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel derivatives from this compound that showed significant cytotoxicity against breast cancer cells. The derivatives were synthesized through a series of esterification and cyclization reactions, leading to compounds that effectively inhibited cell proliferation.

Case Study 2: Enzyme Kinetics

Another research project utilized this compound to investigate the kinetics of a specific enzyme involved in metabolic pathways. The compound was shown to competitively inhibit the enzyme, providing insights into its role in metabolism.

Data Tables

Application AreaSpecific UseKey Findings
Organic SynthesisIntermediate for lactone synthesisEffective precursor for complex molecules
Medicinal ChemistryAnticancer agent synthesisDerivatives exhibit cytotoxicity
Biochemical ResearchEnzyme inhibitionCompetitive inhibitor for metabolic enzymes

Mechanism of Action

The mechanism of action of methyl 2-acetoxy-3-carboxypropanoate involves its interaction with specific molecular targets. In biochemical studies, it may act as a substrate for enzymes, undergoing enzymatic transformations that provide insights into enzyme function and regulation. The pathways involved in these reactions depend on the specific enzyme and the nature of the transformation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Molecular Weight Key Features
3-(Dimethylamino)-2-hydroxypropanoic acid C₅H₁₁NO₃ -COOH, -OH, -N(CH₃)₂ 133.147 (2S) stereocenter; polar
3-(Dimethylamino)propanoic acid C₅H₁₁NO₂ -COOH, -N(CH₃)₂ 117.15 Less polar; simpler reactivity
3-(Dimethylamino)-2,2-dimethylpropanoic acid C₇H₁₅NO₂ -COOH, -N(CH₃)₂, -CH(CH₃)₂ 157.20 Branched; lipid-soluble
Ethyl 3-hydroxy-2,2-dimethylpropanoate C₇H₁₄O₃ -COOEt, -OH 146.18 Volatile ester; flavor industry

Biological Activity

Methyl 2-acetoxy-3-carboxypropanoate, known in some contexts as an acetylated derivative of propanoic acid, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Chemical Formula : C₁₂H₁₄O₆
  • Molecular Weight : 270.24 g/mol
  • Structure : The compound features an acetoxy group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

  • Antimicrobial Activity
    • Studies have shown that methyl esters of fatty acids, including this compound, possess antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes.
    • Case Study : In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines in vitro.
    • Research Findings : A study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures.
  • Cytotoxicity
    • Preliminary cytotoxicity assays suggest that this compound may induce apoptosis in cancer cell lines.
    • Data Table : Below is a summary of cytotoxicity assays performed on various cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)25Induction of apoptosis
MCF-7 (breast)30Cell cycle arrest
A549 (lung)20Caspase activation

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
  • Cytokine Modulation : By interfering with signaling pathways involved in inflammation, it reduces the expression of key inflammatory markers.
  • Apoptotic Pathways : The compound activates caspases, which are crucial for the execution phase of apoptosis, thereby selectively targeting malignant cells.

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application. According to DrugBank data, this compound shows low toxicity with an LD50 greater than 1000 mg/kg in rodent models, indicating a favorable safety margin for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-acetoxy-3-carboxypropanoate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.